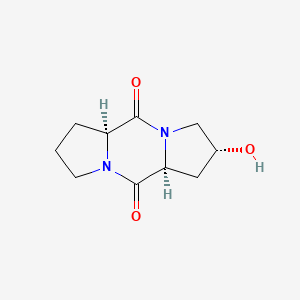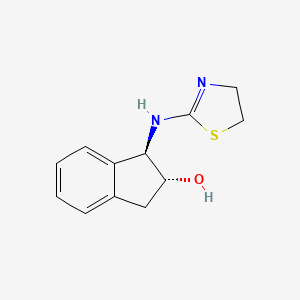
2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is a complex organic compound characterized by its unique structure, which includes disulfide bonds, aromatic rings, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) typically involves multiple steps, starting with the preparation of the benzamide derivative. The process includes:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide derivative.
Introduction of Palmitoyloxy Group: The benzamide derivative is then reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the palmitoyloxy group.
Formation of Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, resulting in the formation of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) involves its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This cross-linking can alter the structure and function of proteins, affecting various cellular pathways and processes. The compound’s palmitoyloxy group may also facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-(2-hydroxyethyl)benzamide): Lacks the palmitoyloxy group, making it less hydrophobic.
2,2’-Dithiobis(N-(2-(stearoyloxy)ethyl)benzamide): Contains a longer fatty acid chain, which may affect its solubility and membrane interactions.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is unique due to its specific combination of disulfide bonds, aromatic rings, and palmitoyloxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
78010-14-7 |
|---|---|
Molekularformel |
C50H80N2O6S2 |
Molekulargewicht |
869.3 g/mol |
IUPAC-Name |
2-[[2-[[2-(2-hexadecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl hexadecanoate |
InChI |
InChI=1S/C50H80N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47(53)57-41-39-51-49(55)43-33-29-31-35-45(43)59-60-46-36-32-30-34-44(46)50(56)52-40-42-58-48(54)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-42H2,1-2H3,(H,51,55)(H,52,56) |
InChI-Schlüssel |
JWIGZQSSBMAIEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


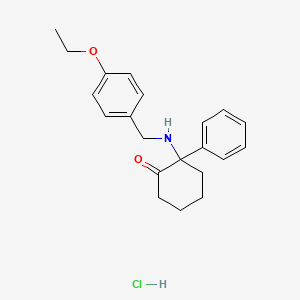
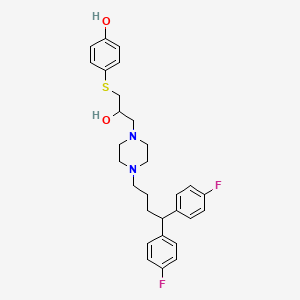


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
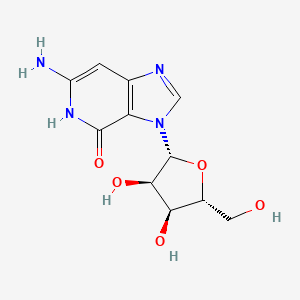
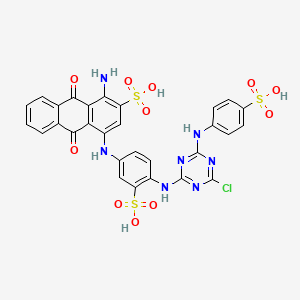
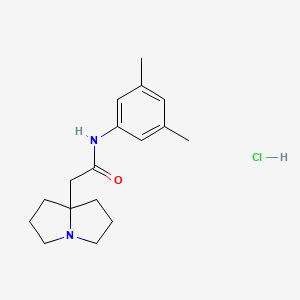
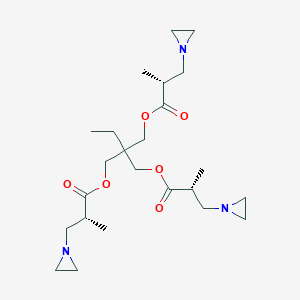
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
